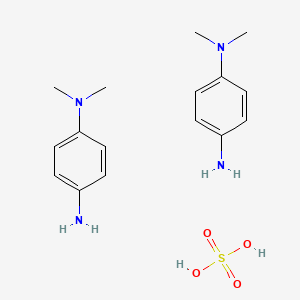

N,N-Dimethyl-p-phenylenediamine hemisulfate

描述

属性

IUPAC Name |

4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12N2.H2O4S/c2*1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h2*3-6H,9H2,1-2H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFKZSLRFKGZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-98-9 (Parent) | |

| Record name | N,N-Dimethyl-p-phenylenediamine hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060160750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40886385 | |

| Record name | N,N-Dimethyl-1,4-benzenediamine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60160-75-0 | |

| Record name | N,N-Dimethyl-p-phenylenediamine hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060160750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1,4-benzenediamine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-P-PHENYLENEDIAMINE HEMISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z78747DN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of N,n Dimethyl P Phenylenediamine Hemisulfate

Established Synthesis Routes for N,N-Dimethyl-p-phenylenediamine (Base Compound)

The synthesis of the free base, N,N-Dimethyl-p-phenylenediamine, is a critical first step before the formation of the hemisulfate salt. The most common and well-documented methods involve the chemical reduction of a nitro or nitroso precursor, which is itself derived from N,N-dimethylaniline.

Reduction of 4-Nitro-N,N-dimethylaniline with Hydrazine (B178648) Hydrate (B1144303) Catalysis

A prominent and environmentally conscious method for synthesizing N,N-Dimethyl-p-phenylenediamine is through the reduction of 4-Nitro-N,N-dimethylaniline using hydrazine hydrate. This approach is favored for its generation of nitrogen and water as byproducts, which minimizes environmental pollution. The reaction is typically carried out in a proton polar solvent, such as ethanol (B145695), and is catalyzed by a copper-based catalyst, specifically copper(II) oxide supported on carbon (CuO/C).

The synthesis involves stirring the 4-Nitro-N,N-dimethylaniline with hydrazine hydrate in the presence of the CuO/C catalyst at an elevated temperature, generally between 75-80°C. nih.gov The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, which can take several hours, the catalyst is filtered off, and the resulting product is isolated and purified, often by recrystallization, to yield the solid N,N-Dimethyl-p-phenylenediamine. This method is noted for its mild reaction conditions and high yields, often exceeding 90%. nih.gov

Reaction Conditions for Hydrazine Hydrate Reduction

| Parameter | Value |

| Precursor | 4-Nitro-N,N-dimethylaniline |

| Reducing Agent | Hydrazine hydrate |

| Catalyst | CuO/C |

| Solvent | Ethanol |

| Temperature | 20-100 °C |

| Reaction Time | 1-20 hours |

| Yield | 94-95% |

This interactive data table is based on findings from a patented synthesis method. nih.gov

Oxidative Coupling Approaches from Dimethylaniline Precursors

While direct synthesis of N,N-Dimethyl-p-phenylenediamine from N,N-dimethylaniline via a one-step oxidative coupling is not a commonly cited industrial route, the precursor for the widely used reduction methods is synthesized from N,N-dimethylaniline. The established pathway involves either the nitration or nitrosation of N,N-dimethylaniline, followed by reduction. wikipedia.orgprepchem.com

The typical procedure begins with the nitrosation of N,N-disubstituted anilines using an alkyl nitrite (B80452) in an aqueous acid suspension. google.com This forms the corresponding N,N-disubstituted p-nitroso-aniline. This intermediate is then subsequently hydrogenated, often without being isolated from the reaction mixture, to yield the final p-phenylenediamine (B122844) derivative. google.com An alternative to nitrosation is the direct nitration of dimethylaniline to form 4-nitrodimethylaniline, which is then reduced. wikipedia.org Various reducing agents can be employed for this second step, including stannous chloride in concentrated hydrochloric acid or catalytic hydrogenation using catalysts like Raney Nickel. prepchem.comrasayanjournal.co.in

Formation and Characterization of the Hemisulfate Salt

The hemisulfate salt of N,N-Dimethyl-p-phenylenediamine is formed by reacting the free base with sulfuric acid in a 2:1 molar ratio. This process enhances the stability of the otherwise air-sensitive diamine.

The general procedure for forming such aniline (B41778) sulfate (B86663) salts involves dissolving the purified N,N-Dimethyl-p-phenylenediamine base in a suitable solvent, commonly an alcohol like ethanol. researchgate.net A stoichiometric amount of sulfuric acid is then carefully added to the solution. The addition of the acid protonates the amine groups, leading to the formation of the salt, which then precipitates out of the solution. The resulting crystalline solid is collected by filtration, washed with a cold solvent to remove any residual impurities, and then dried.

The resulting N,N-Dimethyl-p-phenylenediamine hemisulfate is a stable, solid compound. Its characterization is based on its chemical and physical properties.

Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₂₆N₄O₄S |

| Molar Mass | 370.5 g/mol |

| Appearance | Solid |

| IUPAC Name | 4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid |

This interactive data table provides a summary of the key properties of the hemisulfate salt. nih.gov

Advanced Spectrophotometric Methodologies Utilizing N,n Dimethyl P Phenylenediamine Hemisulfate

Quantification of Inorganic Species and Environmental Analytes

The reactivity of N,N-Dimethyl-p-phenylenediamine has been harnessed for the sensitive detection of a variety of inorganic species, playing a crucial role in environmental monitoring and industrial quality control.

Spectrophotometric Determination of Sulfide (B99878) and Sulfate (B86663) Ions

A prominent application of N,N-Dimethyl-p-phenylenediamine is in the quantification of sulfide ions, a method widely recognized for its sensitivity. This analysis is predicated on the reaction of sulfide with N,N-Dimethyl-p-phenylenediamine in the presence of an oxidizing agent, typically iron(III), in an acidic medium. This reaction yields the intensely colored thiazine (B8601807) dye, Methylene (B1212753) Blue, which exhibits a strong absorbance maximum around 670 nm. fishersci.comresearchgate.net

The established Methylene Blue method is a cornerstone for sulfide determination in various aqueous samples, from environmental waters to industrial effluents. fishersci.comresearchgate.net A pneumatically enhanced centrifugal microfluidic platform has been developed for the rapid and automated spectrophotometric determination of aqueous sulfide based on this reaction. This system allows for a precise determination of aqueous sulfide in the concentration range of 0.4-2.0 mg L-1, with a detection limit of 0.4 mg L-1. nih.gov It is important to note that while the dimethyl homologue is commonly used, studies have shown that N,N-diethyl-p-phenylenediamine can offer even greater sensitivity in certain applications, such as the analysis of sulfide in condensed steam.

| Analyte | Reagent | Oxidizing Agent | Wavelength (nm) | Detection Limit | Reference |

| Aqueous Sulfide | N,N-Dimethyl-p-phenylenediamine | Iron(III) chloride | ~670 | 0.4 mg L-1 | nih.gov |

| Sulfide in Condensed Steam | N,N-Diethyl-p-phenylenediamine | Iron(III) ions | 670 | Not Specified |

Detection of Halogen-Containing Species (e.g., Chloroamine) in Aqueous Matrices

While direct spectrophotometric methods for chloroamine often utilize the N,N-diethyl derivative (DPD), the underlying principle of the reaction is relevant. The DPD method has become a standard for determining free and total chlorine, including chloramines, in water. nih.gov The reaction involves the oxidation of the phenylenediamine derivative by the chlorine species, resulting in the formation of a colored radical cation. In the case of N,N-diethyl-p-phenylenediamine, this is a magenta-colored species. nih.gov Although less commonly cited for this specific application, N,N-dimethyl-p-phenylenediamine can also be used as an analytical reagent for the detection of chloroamine in water. ugm.ac.id

Determination of Specific Metal Ions through Complexation or Catalytic Reactions (e.g., Gold(III), Iron, Copper)

N,N-Dimethyl-p-phenylenediamine sulfate salt has been employed in the spectrophotometric determination of Gold(III) in pharmaceutical preparations. fishersci.com This application leverages the redox reaction between Gold(III) and the reagent to produce a colored product suitable for quantification.

Furthermore, a catalytic oxidative coupling reaction involving N,N-dimethyl-p-phenylenediamine (DPD) and 1,3-phenylenediamine (mPD) in the presence of hydrogen peroxide has been developed for the trace analysis of copper and iron. nih.gov In this method, the metal ions catalyze the oxidation of DPD, which then couples with mPD to form a blue-colored product with an absorbance maximum at 650 nm. nih.gov This flow injection analysis method has demonstrated high sensitivity and has been successfully applied to the determination of copper and iron in water samples. nih.gov

| Analyte | Method | Reagents | Wavelength (nm) | Precision (RSD) | Reference |

| Gold(III) | Direct Spectrophotometry | N,N-Dimethyl-p-phenylenediamine sulfate salt | Not Specified | Not Specified | fishersci.com |

| Copper | Catalytic Oxidative Coupling | N,N-Dimethyl-p-phenylenediamine, 1,3-phenylenediamine, H2O2 | 650 | 1.4% (at 2.0 µg L-1) | nih.gov |

| Iron | Catalytic Oxidative Coupling | N,N-Dimethyl-p-phenylenediamine, 1,3-phenylenediamine, H2O2 | 650 | 1.5% (at 1.0 µg L-1) | nih.gov |

Analytical Applications for Organic and Bio-related Molecules

The utility of N,N-Dimethyl-p-phenylenediamine extends to the analysis of organic and biologically significant molecules, where its reactivity is exploited in oxidative coupling reactions and specific assays for sulfur-containing compounds.

Oxidative Coupling Reactions for Phenolic and Aromatic Amine Functional Groups

A sensitive spectrophotometric method for the determination of thymol (B1683141), a phenolic compound, has been developed based on its oxidative coupling reaction with N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) in an alkaline medium, using potassium periodate (B1199274) as the oxidizing agent. vt.edu This reaction produces a blue-colored, soluble product with a maximum absorbance at 600 nm. The method is applicable over a concentration range of 1.25–20.00 µg/mL of thymol and has been successfully used to quantify thymol in pharmaceutical formulations. vt.edu

| Analyte | Reagents | Oxidizing Agent | Wavelength (nm) | Concentration Range (µg/mL) | Reference |

| Thymol | N,N-Dimethyl-p-phenylenediamine dihydrochloride | Potassium periodate | 600 | 1.25–20.00 | vt.edu |

Assays for Hydrogen Sulfide and Other Sulfur Species in Complex Mixtures

The Methylene Blue assay, which utilizes N,N-dimethyl-p-phenylenediamine, is a widely adopted and standard method for the measurement of hydrogen sulfide (H2S) in the field of chemical biology. This method is valued for its ease of use and the low instrumentation requirements. It involves the reaction of H2S with p-dimethylamino aniline (B41778) under acidic conditions in the presence of a FeCl3 catalyst to form the Methylene Blue dye. This assay has been used to investigate colonic tissue H2S production and to explore the role of H2S in biological processes such as cardioprotection. fishersci.com

It is important to acknowledge that in complex biological samples, the presence of high concentrations of thiols or other reducing agents can interfere with the yield of the Methylene Blue synthesis, potentially affecting the accuracy of the H2S quantification.

Detection of Alpha-Dicarbonyl Compounds through Derivatization Strategies

The spectrophotometric detection of alpha-dicarbonyl compounds, such as diacetyl (2,3-butanedione) and methylglyoxal, is a critical analytical challenge due to their low molecular weight, high reactivity, and lack of strong native chromophores. Chemical derivatization is the cornerstone strategy to overcome these limitations, converting the non-absorbing analytes into highly colored or fluorescent products suitable for quantification.

The classical and most effective derivatization strategy for α-dicarbonyls involves a condensation reaction with an aromatic ortho-diamine (a compound with two adjacent amine groups). encyclopedia.pubsapub.org This reaction leads to the formation of a stable, heterocyclic quinoxaline (B1680401) derivative, which typically exhibits strong ultraviolet or fluorescence signals. nih.gov For instance, o-phenylenediamine (B120857) reacts with diacetyl to form 2,3-dimethylquinoxaline, a compound readily quantifiable by spectrophotometry or gas chromatography. nih.gov

It is crucial to note that N,N-Dimethyl-p-phenylenediamine is a para-diamine, meaning its two amine groups are positioned opposite each other on the benzene (B151609) ring. This geometry prevents it from undergoing the necessary intramolecular cyclization with an α-dicarbonyl compound to form a quinoxaline ring. The reaction fundamentally requires two adjacent amine functionalities to react with the two adjacent carbonyl groups of the analyte. encyclopedia.pubnih.gov Therefore, while derivatization is the key strategy, N,N-Dimethyl-p-phenylenediamine is not the appropriate reagent for this specific application. The principle, however, highlights the importance of selecting a derivatizing agent with a chemical structure complementary to the target analyte to generate a stable, detectable chromophore.

| Alpha-Dicarbonyl Compound | Common Derivatizing Agent | Resulting Derivative Class |

|---|---|---|

| Glyoxal | o-Phenylenediamine | Quinoxaline |

| Methylglyoxal | o-Phenylenediamine | Quinoxaline |

| Diacetyl (2,3-Butanedione) | o-Phenylenediamine | Quinoxaline |

| 2,3-Pentanedione | o-Phenylenediamine | Quinoxaline |

Spectroscopic Mechanisms of Chromophore Formation

Methylene Blue Formation Pathway

The formation of Methylene Blue is a classic analytical reaction for the determination of sulfide, utilizing N,N-Dimethyl-p-phenylenediamine (DMPD) as a key precursor. The process, often referred to as Fischer's reaction, involves the oxidative coupling of DMPD molecules in the presence of sulfide ions and a strong oxidizing agent, typically iron(III) chloride (FeCl₃), in an acidic medium. researchgate.net

The reaction mechanism proceeds through several key steps:

Oxidation of DMPD : In the acidic solution, the iron(III) acts as an oxidant, converting a molecule of DMPD into a reactive radical cation intermediate.

Reaction with Sulfide : This radical cation is highly electrophilic and reacts with a source of sulfur, such as hydrogen sulfide (H₂S), which is formed from sulfide ions in the acidic conditions. This step leads to the formation of a sulfhydryl derivative of DMPD.

Further Oxidation and Coupling : The intermediate undergoes further oxidation and couples with a second molecule of DMPD.

Cyclization and Chromophore Formation : A subsequent series of oxidation and intramolecular cyclization steps results in the formation of the planar, conjugated thiazine heterocyclic system characteristic of Methylene Blue. This extended π-system is the chromophore responsible for the compound's intense blue color, with a maximum absorbance typically observed around 665 nm.

The intensity of the blue color produced is directly proportional to the initial concentration of sulfide, making this a highly sensitive and specific spectrophotometric method for sulfide quantification.

Indo-Dye Formation Principles

Indo-dyes are a class of colored compounds formed through the oxidative coupling of a p-phenylenediamine (B122844) derivative, such as N,N-Dimethyl-p-phenylenediamine, with a phenolic compound or other aromatic molecules with an active hydrogen atom (e.g., α-naphthol, m-phenylenediamine). researchgate.netnih.gov This reaction forms the basis of many spectrophotometric methods for determining trace amounts of oxidizing agents or the coupling compounds themselves.

The fundamental principle involves two main stages:

Oxidation of the Diamine : The reaction is initiated by an oxidizing agent (e.g., hydrogen peroxide, potassium persulfate) which oxidizes N,N-Dimethyl-p-phenylenediamine to a highly reactive electrophilic intermediate, a quinonediimine. nih.gov The rate of this oxidation can be catalyzed by certain metal ions, forming the basis for their trace determination. nih.gov

Electrophilic Substitution (Coupling) : The quinonediimine then rapidly attacks the electron-rich position of the coupling agent (e.g., the para-position of a phenol). This electrophilic substitution reaction forms a colorless intermediate known as a leuco-dye.

Oxidation to Indo-Dye : The leuco-dye is subsequently oxidized by another molecule of the oxidizing agent to form the final indo-dye. The resulting product is a highly conjugated system that absorbs strongly in the visible region of the spectrum, often producing blue or green colors. researchgate.net

Influence of Reaction Parameters on Absorbance and Sensitivity

pH : The pH of the reaction medium is one of the most critical parameters. For instance, the Methylene Blue synthesis requires a strongly acidic medium to ensure the formation of hydrogen sulfide from sulfide ions and to facilitate the oxidative action of Fe(III). In indo-dye formation, the pH affects both the oxidation state of the diamine and the ionization state of the phenolic coupler, with optimal pH ranges often being slightly acidic to neutral.

Oxidant Concentration : The concentration of the oxidizing agent must be sufficient to drive the reaction to completion but not so high as to cause over-oxidation or degradation of the dye product. An insufficient amount of oxidant will lead to incomplete color development and lower absorbance, while an excess can sometimes cause the absorbance to decrease after reaching a maximum.

Reagent Concentration : The concentrations of N,N-Dimethyl-p-phenylenediamine and the coupling agent (in indo-dye methods) must be optimized. They are typically used in excess relative to the analyte to ensure the reaction follows pseudo-first-order kinetics with respect to the analyte, leading to a linear calibration curve.

Temperature and Reaction Time : Chromophore formation is generally not instantaneous. There is an optimal reaction time required to achieve maximum and stable absorbance. Higher temperatures can increase the reaction rate but may also promote the degradation of the reactants or the final colored product, leading to lower sensitivity. nih.gov

Solvent : The choice of solvent can influence the solubility of reactants and the stability of the chromophore. In some cases, the polarity of the solvent can cause a shift in the λmax (solvatochromism), which must be accounted for. nih.gov

| Parameter | Effect on Absorbance/Sensitivity | Rationale |

|---|---|---|

| pH | Highly sensitive; optimal range is critical. | Affects the protonation state of reactants, catalyst activity, and stability of the final chromophore. |

| Oxidant Concentration | Increases to a maximum, then may decrease. | Required for chromophore formation; excess can lead to degradation of the dye product. |

| Reagent Concentration | Increases to a plateau. | Must be in sufficient excess to ensure complete reaction with the analyte. |

| Temperature | Increases reaction rate but can decrease stability. | Affects reaction kinetics; high temperatures can promote decomposition of the chromophore. |

| Reaction Time | Absorbance increases over time to a stable plateau. | Kinetics of the reaction require a specific duration for complete color development. |

Electrochemical Investigations and Sensing Applications of N,n Dimethyl P Phenylenediamine Hemisulfate

Voltammetric Analysis of its Oxidation Behavior

Voltammetric techniques, particularly cyclic voltammetry, have been instrumental in elucidating the complex oxidation behavior of DMPD. researchgate.netsid.ir Studies have shown that the oxidation pathway is highly dependent on experimental conditions, most notably the pH of the aqueous medium. researchgate.netsid.ir The oxidation generally proceeds in two single-electron steps in aprotic solvents, but its behavior in aqueous solutions is more complex. researchgate.net

The anodic oxidation of DMPD in aqueous solutions exhibits a remarkable diversity of mechanisms depending on the pH. researchgate.netsid.ir The pathway of the reaction, which involves electron transfers (E) and chemical steps (C), can be finely tuned by adjusting the acidity or basicity of the electrolyte. sid.ir This behavior has been confirmed through detailed analysis using cyclic voltammetry. researchgate.net

At a very low pH of 0, the electrochemical oxidation of DMPD follows a CE mechanism, where a chemical step (protonation) precedes the electron transfer. researchgate.net In the pH range of 3 to 6, the mechanism shifts to an EE pathway, indicating two successive electron transfers. researchgate.net In basic solutions, an ECE mechanism is observed, where an electron transfer is followed by a chemical reaction and then another electron transfer. researchgate.net At other pH values, the oxidation can proceed through a simple E mechanism, representing a single electron transfer step. researchgate.net

| pH Range | Predominant Electrochemical Mechanism | Description |

|---|---|---|

| 0 | CE | A chemical reaction (protonation) precedes the electron transfer. |

| 3-6 | EE | Two successive electron transfer steps occur. |

| Basic Solutions (e.g., pH > 8) | ECE | An electron transfer is followed by a chemical reaction and a subsequent electron transfer. |

| Other pHs | E | A simple, single electron transfer step. |

This table summarizes the diverse electrochemical oxidation mechanisms of N,N-Dimethyl-p-phenylenediamine (DMPD) observed at various pH levels in aqueous media, as identified through cyclic voltammetry studies. researchgate.net

Spectroelectrochemical studies have provided quantitative data on the kinetics and thermodynamics of DMPD oxidation. researchgate.net The two-step oxidation process involves the formation of a semiquinone diimine intermediate. The equilibrium constant (K) for the formation of this intermediate from the diamine and the fully oxidized diimine has been determined from the potential dependence of absorbance measurements. researchgate.net

Kinetic and thermodynamic parameters have also been calculated for the electrochemical oxidation of related p-phenylenediamine (B122844) compounds, providing insights into the reaction processes. researchgate.net For DMPD, the equilibrium constant for the formation of the semiquinone diimine (Wurster's Red) shows some pH dependence. researchgate.net Additionally, the rate constant for the formation of this semioxidized species from the diamine and the diimine was determined to be 5.2 x 10⁵ L·mol⁻¹·s⁻¹ at pH 3. researchgate.net

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Equilibrium Constant (K) for Semiquinone Formation | 13 | 3.5 < pH < 6 | researchgate.net |

| Equilibrium Constant (K) for Semiquinone Formation | 18 | pH < 2.5 | researchgate.net |

| Rate Constant for Semiquinone Formation | 5.2 x 10⁵ L·mol⁻¹·s⁻¹ | pH = 3 | researchgate.net |

This table presents key kinetic and mechanistic parameters for the electrochemical oxidation of N,N-Dimethyl-p-phenylenediamine (DMPD), highlighting the equilibrium and rate constants for the formation of its semiquinone intermediate. researchgate.net

The electrochemical oxidation of DMPD is well-known to produce a series of electroactive intermediates and products. researchgate.netwikipedia.org The initial one-electron oxidation yields a stable, deeply colored radical cation known as Wurster's Red. researchgate.netwikipedia.org This species is a prominent intermediate in the oxidation process. researchgate.netnih.govwur.nl

Further oxidation and subsequent chemical reactions can lead to the formation of other species. researchgate.net Using techniques like on-line electrochemical-mass spectrometry, researchers have identified the formation of quinonediimine and quinonemonoimine in the pH range of 1.4–9.7. researchgate.net The high reactivity of the initially formed quinone-diimine can lead to extensive follow-up chemical reactions. sid.ir These subsequent reactions, which are strongly pH-dependent, can include coupling reactions where the intermediates react with the parent DMPD molecule. researchgate.net This results in the formation of dimer and trimer products. researchgate.net The oxidation products may also undergo hydrolysis, particularly under basic conditions. researchgate.net

Role as a Redox Mediator in Electrochemical Systems

A redox mediator is a molecule that shuttles electrons between an electrode and a substrate that may otherwise react slowly at the electrode surface. Due to its favorable redox properties, specifically its facile oxidation to a stable radical cation, DMPD can function as an effective redox mediator. rsc.org

Studies have investigated the heterogeneously catalyzed reaction between DMPD and chloropentaamminecobalt(III) at various electrode surfaces (platinum, gold, and silver). rsc.org In this system, DMPD acts as a mediator, being oxidized at the electrode surface and subsequently reducing the cobalt complex in the solution. rsc.org The effectiveness of this mediation can be influenced by the electrode material, with observed rates at a silver surface agreeing well with values calculated from electrochemical data. rsc.org The ability of DMPD to form a fairly long-lived radical cation is a key property underpinning its potential use in such systems. nih.govwur.nlresearchgate.net

Electrochemical Degradation Pathways and By-product Formation

While many studies focus on the initial, controlled oxidation of DMPD, its complete electrochemical degradation involves more complex pathways and the formation of various by-products. The oxidative transformation of p-phenylenediamines can lead to complex mixtures of monomeric, dimeric, and polymeric products, especially in the presence of an oxidant. core.ac.uk

The formation of these products is pH-dependent and often accelerated under alkaline conditions. core.ac.uk One notable by-product from the oxidation of the parent compound, p-phenylenediamine, is Bandrowski's Base, a trimeric compound known to be a potent sensitizing agent. core.ac.uk Similar coupling reactions are expected for DMPD. researchgate.net

For complete destruction of the molecule, advanced electrochemical oxidation processes using high overpotential anodes, such as boron-doped diamond (BDD), are typically required. peacta.org While specific studies on DMPD are limited, the electrochemical degradation of similar amine compounds on BDD electrodes has been shown to proceed via hydroxyl radicals. peacta.org This process leads to the breakdown of the aromatic ring and mineralization of the compound. The expected final by-products of such complete electrochemical degradation would be inorganic species such as carbon dioxide (CO₂), ammonium (B1175870) ions (NH₄⁺), and nitrate (B79036) ions (NO₃⁻). peacta.org

Reaction Kinetics and Detailed Mechanistic Studies of N,n Dimethyl P Phenylenediamine Hemisulfate

Oxidation by Peroxodisulfate: Elucidation of Radical Chain and Autocatalytic Processes

The oxidation of N,N-Dimethyl-p-phenylenediamine by peroxodisulfate (S₂O₈²⁻) in aqueous solutions is a multifaceted process that involves both radical chain reactions and autocatalysis. Spectrophotometric studies have been instrumental in unraveling the complex mechanism of what appears to be a simple two-step oxidation.

The initial step involves the formation of the N,N-dimethyl-p-semiquinonediimine radical cation (DMPD•⁺). Subsequently, the peroxodisulfate almost exclusively oxidizes this radical to the corresponding quinonediimine. A key feature of this reaction is the role of the sulfate (B86663) radical (SO₄•⁻), which is generated from the one-electron reduction of the peroxodisulfate. This sulfate radical preferentially oxidizes the parent DMPD molecule.

Mechanistic Insights into Oxidative Coupling Reactions

N,N-Dimethyl-p-phenylenediamine is a key precursor in oxidative coupling reactions, which are fundamental to the formation of various dyes and have applications in analytical chemistry. These reactions typically involve the oxidation of DMPD to a reactive intermediate, which then couples with another molecule, often an aromatic amine or a phenol, to form a larger, colored product.

A notable example is the catalytic oxidative coupling of DMPD with 1,3-phenylenediamine in the presence of hydrogen peroxide. This reaction is significantly accelerated by metal ions such as iron, copper, and cobalt. The proposed mechanism involves the metal-catalyzed oxidation of DMPD to form an oxidized species, which then couples with 1,3-phenylenediamine to produce a blue-colored product with a maximum absorbance at 650 nm. This reaction has been adapted for the sensitive determination of trace metals using flow injection analysis. nih.govresearchgate.net

The formation of indamine dyes is another important class of oxidative coupling reactions involving DMPD. The mechanism involves a complex series of consecutive, competing, and sometimes autocatalytic reactions. The initial oxidation of DMPD generates a diimine intermediate. This highly reactive species then undergoes electrophilic attack on a coupler molecule. The final color of the resulting dye is dependent on the efficiency with which different couplers compete for the available diimine. Side reactions such as hydrolysis, further oxidation, or polymerization of the diimine can also occur, influencing the final product distribution.

Identification and Characterization of Reactive Intermediates

The oxidation of N,N-Dimethyl-p-phenylenediamine proceeds through the formation of a key reactive intermediate, the N,N-dimethyl-p-semiquinonediimine radical cation, commonly known as Wurster's Red. wikipedia.org This radical cation is relatively stable and its intense red color allows for its detection and characterization by UV-Vis spectrophotometry, with a characteristic absorption maximum around 550 nm. nih.gov

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy have been pivotal in the detailed characterization of this radical cation. These techniques provide information about the distribution of the unpaired electron within the molecule by measuring the hyperfine coupling constants of the magnetic nuclei. Such studies have been performed on a variety of N,N,N',N'-tetraalkyl-p-phenylenediamine radical cations, providing valuable insights into their electronic structure. researchgate.net The stability and distinct spectroscopic signature of Wurster's Red have made it a subject of interest in the study of organic radicals. researchgate.netresearchgate.net

The formation of this radical cation is a one-electron oxidation process. Under certain conditions, a second one-electron oxidation can occur, leading to the formation of a quinonediimine dication. However, this dication is generally much less stable than the radical cation. nih.gov

| Spectroscopic Technique | Observed Property | Typical Value | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Molar Extinction Coefficient (ε) at λmax | 9,800 M⁻¹cm⁻¹ at 550 nm | nih.gov |

| Electron Spin Resonance (ESR) | g-factor | ~2.003 | researchgate.net |

| Electron Spin Resonance (ESR) | Hyperfine Coupling Constants (Nitrogen) | Varies with substitution and solvent | researchgate.net |

Influence of Reaction Environment on Reaction Rates and Pathways

The kinetics and mechanisms of reactions involving N,N-Dimethyl-p-phenylenediamine are highly sensitive to the reaction environment, including factors such as pH, solvent, temperature, and the presence of catalysts or inhibitors.

Influence of pH: The pH of the reaction medium has a profound effect on the oxidation of DMPD. The electrochemical behavior of DMPD in aqueous media shows a diversity of mechanisms depending on the pH. For instance, cyclic voltammetry studies have indicated different mechanistic pathways at varying pH values, ranging from a CE (chemical reaction preceding electron transfer) mechanism at pH 0, to an EE (two separate electron transfers) mechanism at pH 3-6, and an ECE (electron transfer followed by a chemical reaction and another electron transfer) mechanism in basic solutions. researchgate.net The initial rate of oxidation over supported zinc oxide has been observed to decrease with decreasing pH, which is attributed to the protonation of the nitrogen atoms in the diamine. researchgate.net

Influence of Solvent: The solvent can significantly impact the kinetics of DMPD reactions, particularly those involving radical intermediates. Studies on the closely related N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) have shown that the heterogeneous kinetics of its electrooxidation are affected by the composition of binary solvent mixtures. Changes in the formal rate constant with solvent composition can be explained by differences in the solvation of the activated complex. The dynamics of solvent reorientation, as indicated by the solvent's longitudinal relaxation time, can strongly affect the heterogeneous electron transfer rate. researchgate.net

Influence of Temperature and Oxygen: The degradation rate of related p-phenylenediamine (B122844) derivatives has been shown to be highly dependent on temperature and oxygen concentration. For instance, the dark degradation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) is significantly influenced by these factors. nih.gov The non-enzymic decomposition of the DMPD radical cation is also affected by temperature. nih.gov

| Environmental Factor | Effect on Reaction Rate/Mechanism | Example System | Reference |

|---|---|---|---|

| pH | Mechanism of anodic oxidation varies with pH. | N,N-Dimethyl-p-phenylenediamine | researchgate.net |

| Solvent Composition | Heterogeneous electron transfer rate constants are dependent on solvent properties like polarity and relaxation time. | N,N,N',N'-tetramethyl-p-phenylenediamine | researchgate.net |

| Temperature | Degradation rate is highly dependent on temperature. | N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine | nih.gov |

| Oxygen Concentration | Degradation rate is highly dependent on oxygen concentration. | N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine | nih.gov |

Derivatization Chemistry and Advanced Chromatographic Methodologies

Strategies for Pre-Column Derivatization

Pre-column derivatization involves the chemical modification of analytes before their introduction into the chromatographic system. This process is typically employed to improve separation efficiency or, more commonly, to enhance detection by attaching a chromophoric or fluorophoric tag. While not a conventional derivatizing agent in the same class as reagents like PITC or FMOC for amino acids, N,N-Dimethyl-p-phenylenediamine is central to derivatization strategies based on oxidative coupling and redox reactions. creative-proteomics.com

The primary strategy involves the oxidation of DMPD to form a stable and intensely colored radical cation, known as Wurster's Red. wikipedia.orgchemodex.com This reaction forms the basis of antioxidant capacity assays. In this context, the derivatization principle is reversed: antioxidant compounds in a sample react with the pre-formed, colored DMPD radical cation. The degree of decolorization, which is proportional to the amount and strength of the antioxidants, can be measured spectrophotometrically. This reaction is rapid and the colored radical is stable at an acidic pH. chemodex.com

Another key strategy is its use in oxidative coupling reactions. In the presence of an oxidizing agent, DMPD can couple with other molecules, such as phenols or aromatic amines, to produce colored products. nih.gov A classic example is the reaction with sulfide (B99878) ions in the presence of Iron(III), which results in the formation of the intensely blue dye, Methylene (B1212753) Blue. chemodex.comearthlinepublishers.com This specific and sensitive reaction allows for the quantification of sulfide. Similarly, it has been used in flow injection analysis methods where its catalytic oxidative coupling with compounds like 1,3-phenylenediamine can be used to determine trace levels of metal ions such as copper and iron that catalyze the reaction. nih.gov

These reaction schemes serve the essential purpose of derivatization by converting a target analyte or property into a readily detectable, colored product before analysis.

Application in Coupled Analytical Techniques

The unique chemical properties of N,N-Dimethyl-p-phenylenediamine and its derivatives make them suitable for analysis by a range of advanced chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. N,N-Dimethyl-p-phenylenediamine and its related compounds, including metabolites, can be effectively analyzed using reverse-phase (RP) HPLC coupled with a UV-Vis or Diode Array Detector (DAD). sielc.comnih.gov

In a typical application, separation is achieved on a C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net A sensitive and selective HPLC method has been developed for the quantitative measurement of p-phenylenediamine (B122844) (a closely related parent compound) and its acetylated metabolites. nih.gov Spectrophotometric detection for these compounds is performed at wavelengths of 240 or 255 nm. nih.govresearchgate.net Another method for analyzing phenylenediamine isomers uses a simple mobile phase of acetonitrile, water, and sulfuric acid with UV detection at 210 nm. sielc.com These methods demonstrate the utility of HPLC-UV for quantifying DMPD and its derivatives in various matrices, from biological samples to industrial formulations. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Hydrophilic modified AQUA C18 nih.govresearchgate.net | Primesep 100 sielc.com |

| Mobile Phase | Acetonitrile:Ammonium Acetate (5:95, 25 mM) nih.govresearchgate.net | Acetonitrile:Water (30:70) with 0.2% H₂SO₄ sielc.com |

| Detection | DAD at 240 or 255 nm nih.govresearchgate.net | UV at 210 nm sielc.com |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min sielc.com |

| Analytes | p-Phenylenediamine and its acetylated metabolites nih.gov | p-Phenylenediamine sielc.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative screening and purity assessment. It is frequently employed for the detection of phenylenediamines, including DMPD, in cosmetic products, particularly hair dyes, to identify the presence of illegal or undeclared additives. nih.govmatec-conferences.org

The methodology typically involves spotting an extract of the sample onto a TLC plate coated with an adsorbent like silica (B1680970) gel. matec-conferences.org The plate is then developed in a chamber with a suitable solvent system, which separates the components of the mixture based on their differential partitioning between the stationary and mobile phases. A common solvent system for separating phenylenediamine isomers is a mixture of ethyl acetate, n-butanol, and water. matec-conferences.org

After development, the separated spots are visualized. Since N,N-Dimethyl-p-phenylenediamine is colorless, a chromogenic spray reagent is often required. Ninhydrin is a specific reagent for primary and secondary amines, which reacts with the amino group of DMPD to produce a characteristic red-violet colored spot, allowing for its identification. worldwidejournals.com This application is crucial for regulatory control and safety assessment of hair care products. nih.govcir-safety.org

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Silica Gel GF254 matec-conferences.org |

| Mobile Phase | Ethyl acetate - n-butanol - water (37.5:37.5:25 vol) matec-conferences.org |

| Application | Screening of phenylenediamines in hair dyes nih.govmatec-conferences.org |

| Detection/Visualization | UV light or Ninhydrin spray reagent (yields red-violet spot) matec-conferences.orgworldwidejournals.com |

| Sensitivity | Limit of detection with Ninhydrin is approx. 5 µg worldwidejournals.com |

The coupling of electrochemistry with mass spectrometry (EC-MS) is a powerful analytical tool for studying redox reactions and identifying transient or reactive intermediates in real-time. researchgate.net This technique has been specifically applied to study the complex oxidation mechanism of N,N-Dimethyl-p-phenylenediamine. researchgate.net

In an EC-MS setup, DMPD is oxidized in an electrochemical flow cell, and the resulting product stream is directly introduced into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI-MS). This on-line analysis allows for the identification of oxidation products based on their mass-to-charge ratio. researchgate.net

Studies using this technique have shown that the electrochemical oxidation of DMPD is highly dependent on pH. The reaction proceeds through the initial formation of the Wurster's Red cation radical. researchgate.net Subsequent reactions lead to the formation of multiple products, including quinonediimine and quinonemonoimine. These reactive species can then undergo coupling reactions with unreacted DMPD to form dimer and trimer products. researchgate.net EC-MS is uniquely suited to elucidate such complex reaction pathways, providing insights that are difficult to obtain with conventional methods. This approach has also been used to simulate the metabolic activation of the related p-phenylenediamine and to identify its reactive oxidation products, such as p-phenylene quinone diimine, which are responsible for protein binding and skin sensitization. nih.gov

Environmental Chemistry and Detection of Chemical Species

Methodologies for Water Quality Monitoring

N,N-Dimethyl-p-phenylenediamine hemisulfate is a key reagent in established methodologies for monitoring water quality, primarily through the detection of sulfides. The most prominent of these methods is the Methylene (B1212753) Blue method, a colorimetric technique widely used for the quantitative determination of sulfide (B99878) in various water matrices. b-cdn.netgov.bc.ca This method is applicable for both manual and automated analysis procedures. gov.bc.ca

The underlying chemistry of the Methylene Blue method involves the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride under acidic conditions. b-cdn.netgov.bc.ca This reaction produces methylene blue, a dye that imparts a blue color to the solution. The intensity of this color is directly proportional to the concentration of sulfide in the sample. b-cdn.net The concentration is then determined by measuring the absorbance of the solution spectrophotometrically at a wavelength of 664 ± 10 nm and comparing it to a linear calibration curve. gov.bc.ca

To enhance the accuracy of the analysis, particularly in complex or colored water samples, matrix isolation techniques such as membrane dialysis or distillation can be employed in automated systems. gov.bc.ca These techniques separate the acid-dissociable sulfide from the sample matrix, thereby minimizing interferences. gov.bc.ca For manual analysis, after the color formation, diammonium hydrogen phosphate (B84403) is often added to eliminate the color associated with the ferric chloride. gov.bc.ca

It is important to note that sulfide is not stable in aqueous solutions, especially at a pH below 7. Therefore, samples should be analyzed immediately after collection, and agitation should be minimized to prevent loss of sulfide. b-cdn.net

Table 1: Key Parameters of the Methylene Blue Method for Sulfide Detection

| Parameter | Description | Reference |

|---|---|---|

| Reagents | N,N-Dimethyl-p-phenylenediamine, Ferric chloride | b-cdn.netgov.bc.ca |

| Product | Methylene Blue | b-cdn.netgov.bc.ca |

| Measurement Wavelength | 664 ± 10 nm | gov.bc.ca |

| Principle | Colorimetric; intensity of blue color is proportional to sulfide concentration | b-cdn.net |

| Sample Handling | Analyze immediately; minimize agitation | b-cdn.net |

Analysis of Sulfur-Containing Species in Environmental Matrices

The application of this compound in environmental analysis is primarily focused on the detection of specific sulfur-containing species. The Methylene Blue method, as previously described, is specific for the measurement of acid-soluble sulfides. b-cdn.net This includes unionized hydrogen sulfide (H₂S), the hydrosulfide (B80085) anion (HS⁻), and acid-soluble metallic sulfides. b-cdn.net

However, the method has limitations in its ability to detect all forms of sulfur. It does not measure insoluble sulfides, such as copper and silver sulfides, or sulfides that are tightly bound within a chemical compound. b-cdn.net Furthermore, organic sulfur compounds like mercaptans are not detected by this chemistry. b-cdn.net This specificity is a critical consideration when assessing the total sulfur content in an environmental matrix.

Several factors can interfere with the accuracy of the Methylene Blue method. Strong reducing agents, including thiosulfate (B1220275) and sulfite, can prevent or diminish the development of the methylene blue color. b-cdn.net The presence of iodide at concentrations greater than 2 ppm may also lead to diminished color formation. b-cdn.net Conversely, ferrocyanide can produce a blue color with the reagent, leading to a false positive. b-cdn.net High concentrations of sulfide itself (approximately 10 times the test range) can inhibit the reaction. b-cdn.net Strong oxidizing agents like chlorine and hydrogen peroxide may interfere by forming a pink color with the reagent. b-cdn.net Additionally, sample pH values above 10.5 or highly buffered samples can result in low test results, an interference that can be mitigated by adjusting the sample pH to near neutral. b-cdn.net Sample color and turbidity can also pose challenges for both visual and instrumental colorimetric analysis. b-cdn.net

While N,N-Dimethyl-p-phenylenediamine is effective for simple sulfides, the analysis of more complex sulfur species like polysulfides and polythionates can be more challenging. Research on the related compound N,N-diethyl-p-phenylenediamine has shown that while it is suitable for quantifying simple sulfides, its effectiveness decreases with increasing sulfur chain length in polysulfides and polythionates. researchgate.net

Table 2: Specificity and Interferences in Sulfide Analysis using N,N-Dimethyl-p-phenylenediamine

| Category | Details | Reference |

|---|---|---|

| Detected Species | Acid-soluble sulfides (H₂S, HS⁻, acid-soluble metallic sulfides) | b-cdn.net |

| Undetected Species | Insoluble sulfides (e.g., copper and silver sulfides), tightly bound sulfides, organic sulfides (mercaptans) | b-cdn.net |

| Interfering Substances (Diminish Color) | Strong reducing agents (thiosulfate, sulfite), Iodide (> 2 ppm) | b-cdn.net |

| Interfering Substances (False Positives/Color Changes) | Ferrocyanide (produces blue color), Strong oxidizing agents (chlorine, hydrogen peroxide - produce pink color) | b-cdn.net |

| Inhibiting Factors | High sulfide concentration (~10x the test range) | b-cdn.net |

| pH Effects | Low results with pH > 10.5 or highly buffered samples | b-cdn.net |

Degradation Behavior and Environmental Transformations

The environmental fate of N,N-Dimethyl-p-phenylenediamine is influenced by biodegradation processes. Studies have shown that certain bacterial strains are capable of degrading this compound. Specifically, Klebsiella pneumoniae RS-13 and Acetobacter liquefaciens S-1, which are known to degrade methyl red, can also break down N,N'-dimethyl-p-phenylenediamine under aerobic conditions. nih.gov This is significant as N,N'-dimethyl-p-phenylenediamine is a toxic and mutagenic aromatic amine that can be formed during the reductive cleavage of azo dyes like methyl red. nih.gov

The efficiency of this biodegradation is influenced by various physicochemical parameters. Research has indicated that Klebsiella pneumoniae RS-13 is generally more efficient at degrading the compound than Acetobacter liquefaciens S-1 under a range of conditions, except when ethanol (B145695) is the carbon and energy source. nih.gov Furthermore, Klebsiella pneumoniae RS-13 can effectively degrade N,N'-dimethyl-p-phenylenediamine at low concentrations of carbon and nitrogen within a pH range of 6 to 8. nih.gov This suggests that under appropriate environmental conditions, microbial activity can contribute to the natural attenuation of this compound.

While specific studies on the abiotic transformations of this compound in the environment are not extensively detailed in the provided search results, the behavior of structurally related p-phenylenediamine (B122844) derivatives can offer insights into potential transformation pathways. For instance, the antioxidant N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), used in the rubber industry, is known to undergo ozonation to form the more toxic transformation product 6PPD-quinone. mdpi.comnih.gov This highlights a potential for oxidative transformation of p-phenylenediamine compounds in the environment.

Table 3: Factors Influencing the Biodegradation of N,N'-dimethyl-p-phenylenediamine

| Factor | Observation | Reference |

|---|---|---|

| Microorganisms | Klebsiella pneumoniae RS-13 and Acetobacter liquefaciens S-1 can degrade the compound under aerobic conditions. | nih.gov |

| Degradation Efficiency | Klebsiella pneumoniae RS-13 is generally more efficient than Acetobacter liquefaciens S-1. | nih.gov |

| pH | Effective degradation by Klebsiella pneumoniae RS-13 occurs at pH 6-8. | nih.gov |

| Nutrient Levels | Degradation by Klebsiella pneumoniae RS-13 is feasible at low levels of carbon and nitrogen. | nih.gov |

| Carbon Source | Acetobacter liquefaciens S-1 is more efficient in the presence of ethanol as a carbon and energy source. | nih.gov |

Applications in Materials Science and Industrial Chemical Processes Excluding Product Performance

Role as a Chemical Intermediate in Dye Synthesis Pathways

N,N-Dimethyl-p-phenylenediamine hemisulfate serves as a crucial intermediate in the synthesis of a variety of dyes. ontosight.aihimedialabs.com Its chemical structure, featuring a reactive primary amine group and a tertiary amine, makes it a versatile precursor for creating complex chromophores. The synthesis of N,N-Dimethyl-p-phenylenediamine itself can be achieved through various routes, including the reduction of 4-nitro-N,N-dimethylaniline, which is produced by the nitration of N,N-dimethylaniline. wikipedia.org Another method involves the reaction of 4-chloro-nitrobenzene with N,N-dimethylamine HCl followed by reduction. rasayanjournal.co.inresearchgate.net

A significant application of this compound is in the production of azo dyes. This process typically involves diazotization of the primary amine group on N,N-Dimethyl-p-phenylenediamine to form a diazonium salt. This salt is then coupled with another aromatic compound, such as 8-hydroxyquinoline, to form the final azo dye. ekb.eg For instance, the azo dye (E)-5-((4-(dimethylamino)phenyl)diazenyl)quinolin-8-ol (DPDQ) is synthesized through a coupling reaction between the diazonium salt of 4-N,N-dimethylaniline and 8-hydroxyquinoline. ekb.eg Azo dyes are a major class of synthetic colorants used extensively in the textile and printing industries. The conventional method for preparing azo dyes involves a diazotization reaction at low temperatures (0-5°C) in the presence of sodium nitrite (B80452) and an acid like hydrochloric or sulfuric acid. biointerfaceresearch.com

N,N-Dimethyl-p-phenylenediamine is also a key intermediate in the synthesis of other important dyes, such as Methylene (B1212753) Blue. wikipedia.orgrasayanjournal.co.in The synthesis of Methylene Blue involves the reaction of dimethyl-4-phenylenediamine with dimethylaniline and sodium thiosulfate (B1220275). wikipedia.org Furthermore, its dihydrochloride (B599025) salt is noted as an important intermediate in developing photographic images. rasayanjournal.co.inresearchgate.net

The synthesis pathways involving N,N-Dimethyl-p-phenylenediamine are diverse, reflecting its utility in creating a broad spectrum of colors. The table below summarizes key information regarding its role in dye synthesis.

| Dye Class/Name | Synthesis Pathway involving N,N-Dimethyl-p-phenylenediamine | Key Reactants |

| Azo Dyes | Diazotization of the primary amine group to form a diazonium salt, followed by coupling with an aromatic compound. | N,N-Dimethyl-p-phenylenediamine, Sodium Nitrite, Acid, Coupling Component (e.g., 8-hydroxyquinoline). ekb.egbiointerfaceresearch.com |

| Methylene Blue | Reaction of dimethyl-4-phenylenediamine with dimethylaniline and other reagents. | Dimethyl-4-phenylenediamine, Dimethylaniline, Sodium thiosulfate. wikipedia.org |

| Photographic Developer Dyes | Used as an intermediate in the synthesis of developer dyes. | N,N-Dimethyl-p-phenylenediamine dihydrochloride. rasayanjournal.co.inresearchgate.net |

Involvement in Polymer Chemistry from a Synthetic Perspective

From a synthetic perspective, N,N-Dimethyl-p-phenylenediamine and its parent compound, p-phenylenediamine (B122844) (pPD), are significant monomers in the field of polymer chemistry. These compounds can undergo oxidative polymerization to form conjugated polymers with interesting thermal and electronic properties. The resulting polymers, such as poly(p-phenylenediamine) (P(pPD)), are known for their good thermal stability, often decomposing at temperatures above 400°C. researchgate.nettandfonline.comtandfonline.com

The synthesis of these polymers is typically achieved through chemical oxidative polymerization. This process involves an oxidant, such as ammonium (B1175870) persulfate, and often a co-catalyst. researchgate.nettandfonline.comtandfonline.com Studies have investigated the polymerization of p-phenylenediamine and its derivatives, including 2,5-dimethyl-p-phenylenediamine (dMe-pPD) and 2,3,5,6-tetramethyl-p-phenylenediamine (tMe-pPD), under various conditions to understand the effect on polymer yield, structure, and solubility. researchgate.nettandfonline.comtandfonline.com The presence of methyl groups on the phenylenediamine ring, as in N,N-Dimethyl-p-phenylenediamine, can influence the solubility of the resulting polymers. For instance, polymers derived from methylated p-phenylenediamines, such as P(dMe-pPD), have shown improved solubility in various solvents compared to the unsubstituted P(pPD). researchgate.nettandfonline.comtandfonline.com

The polymerization conditions, including the choice of oxidant, acidic medium, temperature, and reaction time, have a significant impact on the properties of the final polymer. researchgate.nettandfonline.comtandfonline.com For example, the use of aluminium triflate (Al(OTf)3) as a co-catalyst has been shown to improve the polymerization yield of some phenylenediamine polymers. researchgate.nettandfonline.com The resulting polymers have been characterized using various techniques, including UV-vis, FT-IR, NMR, and TGA, to determine their molecular structure and thermal properties. researchgate.nettandfonline.comtandfonline.com

The table below outlines the key aspects of the oxidative polymerization of p-phenylenediamine and its derivatives from a synthetic viewpoint.

| Polymer Type | Monomer(s) | Polymerization Method | Key Reagents/Catalysts |

| Poly(p-phenylenediamine) (P(pPD)) | p-phenylenediamine (pPD) | Chemical Oxidative Polymerization | Ammonium persulfate (oxidant), Aluminium triflate (co-catalyst). researchgate.nettandfonline.comtandfonline.com |

| Poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) | 2,5-dimethyl-p-phenylenediamine (dMe-pPD) | Chemical Oxidative Polymerization | Ammonium persulfate (oxidant), Aluminium triflate (co-catalyst). researchgate.nettandfonline.comtandfonline.com |

| Poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)) | 2,3,5,6-tetramethyl-p-phenylenediamine (tMe-pPD) | Chemical Oxidative Polymerization | Ammonium persulfate (oxidant), Aluminium triflate (co-catalyst). researchgate.nettandfonline.comtandfonline.com |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。